molecular formula C10H10BrN3O B13883501 [3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol

[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol

Cat. No.: B13883501
M. Wt: 268.11 g/mol
InChI Key: NGSHVZDQJKHOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

What sets [3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C10H10BrN3O/c11-9-8(5-15)13-14-10(9)6-2-1-3-7(12)4-6/h1-4,15H,5,12H2,(H,13,14)

InChI Key

NGSHVZDQJKHOCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=C2Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.